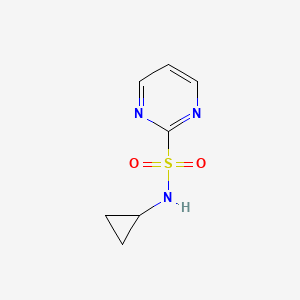
N-cyclopropylpyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropylpyrimidine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are organo-sulfur compounds containing the sulfonamide functional group. This compound is characterized by the presence of a cyclopropyl group attached to a pyrimidine ring, which is further substituted with a sulfonamide group. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-cyclopropylpyrimidine-2-sulfonamide can be achieved through various synthetic routes. One common method involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals. This method allows for the direct synthesis of sulfonamides in a single step . Another approach involves the use of sulfur (VI) reagents to synthesize sulfonimidates, which can then be transformed into sulfonamides . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclopropylpyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can lead to the formation of sulfonic acids .
Scientific Research Applications
N-cyclopropylpyrimidine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the folate synthesis pathway . This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
N-cyclopropylpyrimidine-2-sulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
Sulfoximines: Chiral sulfur compounds used in asymmetric synthesis and studied for their bioactivity.
The uniqueness of this compound lies in its specific structure, which includes a cyclopropyl group attached to a pyrimidine ring, providing distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropylpyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-13(12,10-6-2-3-6)7-8-4-1-5-9-7/h1,4-6,10H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGWKAZFYLQYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
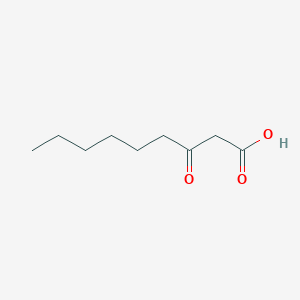
![(-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]](/img/structure/B8246614.png)
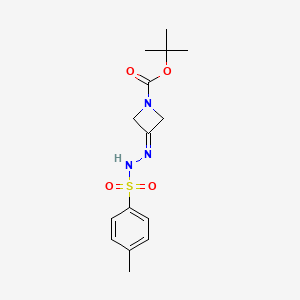
![4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine](/img/structure/B8246630.png)
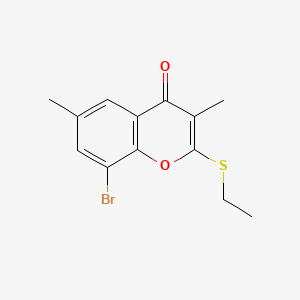
![3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8246647.png)

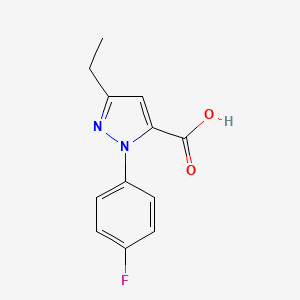
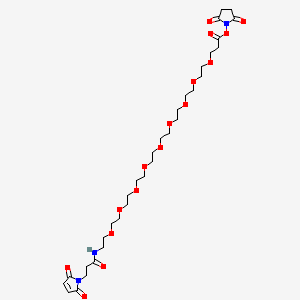
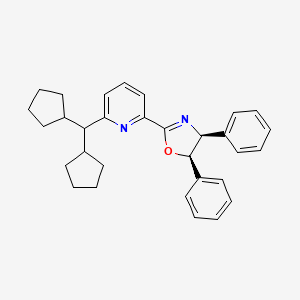
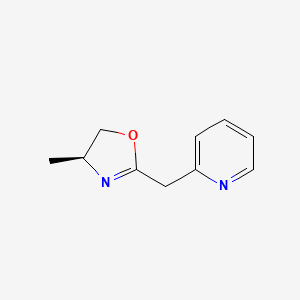
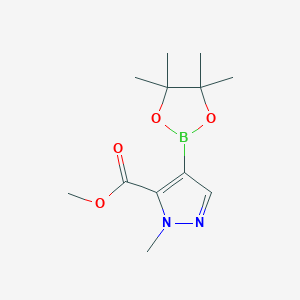
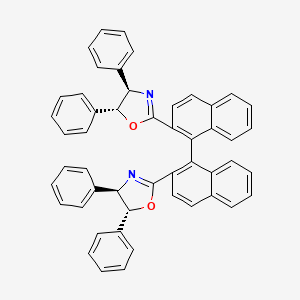
![3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide](/img/structure/B8246704.png)
